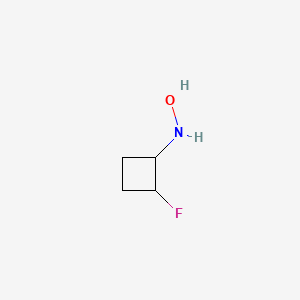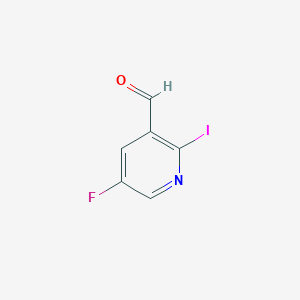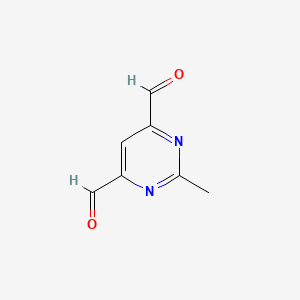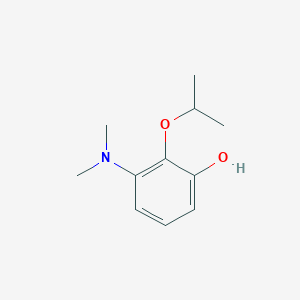
N-(2-Fluorocyclobutyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluorocyclobutyl)hydroxylamine is a chemical compound characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further bonded to a hydroxylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorocyclobutyl)hydroxylamine typically involves the introduction of the fluorine atom into the cyclobutyl ring followed by the attachment of the hydroxylamine group. One common method involves the use of electrophilic fluorinating agents to introduce the fluorine atom into a cyclobutyl precursor. This is followed by the reaction with hydroxylamine or its derivatives under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
化学反応の分析
Types of Reactions
N-(2-Fluorocyclobutyl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
科学的研究の応用
N-(2-Fluorocyclobutyl)hydroxylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes involving hydroxylamine derivatives.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-(2-Fluorocyclobutyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atom can also influence the compound’s reactivity and binding affinity to targets .
類似化合物との比較
Similar Compounds
Similar compounds include other hydroxylamine derivatives such as N-methylhydroxylamine and N-ethylhydroxylamine. These compounds share the hydroxylamine functional group but differ in their substituents, which can affect their reactivity and applications .
Uniqueness
N-(2-Fluorocyclobutyl)hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
特性
分子式 |
C4H8FNO |
|---|---|
分子量 |
105.11 g/mol |
IUPAC名 |
N-(2-fluorocyclobutyl)hydroxylamine |
InChI |
InChI=1S/C4H8FNO/c5-3-1-2-4(3)6-7/h3-4,6-7H,1-2H2 |
InChIキー |
RIZOQDRMOSDHKR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1NO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-(Chloromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B14848703.png)





